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Biochemical & Cellular Activity of Apitolisib

Table 1: Biochemical Inhibition (Cell-Free Assays) This table shows the half-maximal inhibitory

concentration (IC50) and inhibition constant (Ki) values of Apitolisib against its primary targets from

biochemical assays [1] [2].

Target IC₅₀ / Ki Value

PI3Kα IC₅₀ = 5 nM

PI3Kδ IC₅₀ = 7 nM

PI3Kγ IC₅₀ = 14 nM

PI3Kβ IC₅₀ = 27 nM

mTOR Ki = 17 nM

Table 2: Cellular Potency and Antiproliferative Activity This table summarizes the activity of Apitolisib

in cellular models, including target modulation and inhibition of cancer cell proliferation [1] [2].
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Assay Type Cell Line / Model Result / IC₅₀ Value

pAkt Inhibition PC3 (Human Prostate Cancer) IC₅₀ = 36 nM

Antiproliferative PC3 (Human Prostate Cancer) IC₅₀ = 307 nM

Antiproliferative MCF7.1 (Human Breast Cancer) IC₅₀ = 255 nM

Mechanism of Action and Signaling Pathway

Apitolisib is an ATP-competitive, orally bioavailable small molecule that simultaneously inhibits Class I

PI3K and mTOR kinase by binding to their catalytic sites [3] [1] [2]. This dual inhibition potently blocks the

PI3K/AKT/mTOR signaling axis, a critical pathway frequently dysregulated in cancer that controls cell

growth, survival, and metabolism [4] [5].

The diagram below illustrates the signaling pathway and the mechanism of Apitolisib.
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Apitolisib inhibits PI3K and mTORC1/2, blocking AKT activation and downstream signaling [3] [5].
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Key Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation and experimental design.

1. Biochemical Kinase Assays

PI3K Activity: A fluorescence polarization (FP) assay was used to measure the formation of the

product PIP₃. The assay monitors the displacement of a fluorescently labeled PIP₃ probe from a
GRP-1 detector protein. A decrease in fluorescence polarization signal indicates product formation

and thus PI3K activity. IC₅₀ values were calculated from dose-response curves of apitolisib [1].
mTOR Kinase Activity: A fluorescence resonance energy transfer (FRET) assay was employed.

It detects the phosphorylation of a recombinant GFP-4E-BP1 substrate by mTOR kinase using a
terbium-labeled antibody against phospho-threonine 37/46 of 4E-BP1. The apparent Ki was

calculated using competitive tight-binding inhibition equations and the determined Km for ATP [1].

2. Cell-Based Assays

Cellular pAkt Inhibition: pAkt (phospho-Ser473) levels were typically measured using ELISA or
Western blot analysis in cancer cell lines (e.g., PC3 prostate cancer cells) after treatment with

apitolisib [1].
Antiproliferative Activity (IC₅₀): The standard CellTiter-Glo luminescent cell viability assay was

used. This assay determines the number of metabolically active cells by quantifying ATP levels. Cells
were seeded in plates, treated with apitolisib, and after an incubation period (e.g., 72 hours), cell

viability was measured. IC₅₀ values were derived from the resulting dose-response curves [1].

Clinical and Preclinical Context

Clinical Dose & Toxicity: The recommended Phase II dose was established at 40 mg once daily
[3]. However, clinical trials highlighted significant on-target toxicities at doses ≥40 mg, including

hyperglycemia, rash, diarrhea, and pneumonitis, which limited its tolerability and therapeutic
window [3] [6].

Translational PK/PD Modeling: Recent studies have used integrated models to bridge preclinical
and clinical data. These models suggest that a minimum of 35-45% pAkt inhibition is required for

tumor shrinkage in patients, and a constant ~65% pAkt inhibition is needed to achieve tumor stasis
[7] [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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